4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol 4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0433581
InChI: InChI=1S/C23H16N2O3S/c26-19-9-8-16(13-17(19)23-25-18-5-1-2-6-22(18)29-23)24-11-3-4-15-7-10-20-21(12-15)28-14-27-20/h1-13,26H,14H2/b4-3+,24-11?
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Molecular Formula: C23H16N2O3S
Molecular Weight: 400.5g/mol

4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol

CAS No.:

Cat. No.: VC0433581

Molecular Formula: C23H16N2O3S

Molecular Weight: 400.5g/mol

* For research use only. Not for human or veterinary use.

4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol -

Specification

Molecular Formula C23H16N2O3S
Molecular Weight 400.5g/mol
IUPAC Name 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-2-(1,3-benzothiazol-2-yl)phenol
Standard InChI InChI=1S/C23H16N2O3S/c26-19-9-8-16(13-17(19)23-25-18-5-1-2-6-22(18)29-23)24-11-3-4-15-7-10-20-21(12-15)28-14-27-20/h1-13,26H,14H2/b4-3+,24-11?
Standard InChI Key ZFIICEYWTYWDGL-QNYCDBRESA-N
SMILES C1OC2=C(O1)C=C(C=C2)C=CC=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator